molecular formula C18H19N3O2S B6114508 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6114508
M. Wt: 341.4 g/mol
InChI Key: YYWFASJTLNXTAU-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety. The amide nitrogen is further functionalized with a bicyclo[2.2.1]hept-5-en-2-ylmethyl (norbornene-derived) group. The 1,2,3-thiadiazole ring, less common than 1,3,4-thiadiazoles, may influence metabolic stability and electronic properties .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-23-15-6-4-12(5-7-15)16-17(24-21-20-16)18(22)19-10-14-9-11-2-3-13(14)8-11/h2-7,11,13-14H,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWFASJTLNXTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various biological activities, including antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to form the desired carboxamide bond .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed that the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes related to disease processes.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in certain cancer cell lines .

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In studies comparing various derivatives, this compound showed promising results against several pathogenic bacteria . The agar well diffusion method was employed to assess antibacterial efficacy, revealing that this compound could outperform traditional antibiotics in some cases.

Anticancer Properties

The anticancer potential of this compound has been evaluated against various human cancer cell lines. In vitro studies demonstrated that it could inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving the inhibition of c-Met phosphorylation . The compound was found to exhibit low IC50 values (concentration required to inhibit cell growth by 50%), indicating strong cytotoxicity against cancer cells.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antibacterial activity of the compound.
    • Method : Agar well diffusion method against multiple drug-resistant bacteria.
    • Results : Showed significant inhibition zones compared to control antibiotics.
  • Case Study 2: Anticancer Activity
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay for cell viability.
    • Results : Induced apoptosis in MKN-45 cells with an IC50 value of 34.48 nM .

Comparative Analysis

Biological ActivityCompound NameIC50 Value (nM)Reference
AntibacterialN-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-...Varies
Anticancer (MKN-45)N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-...34.48
Anticancer (Other Lines)Other derivatives testedVaries

Scientific Research Applications

The compound N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the scientific research applications of this compound, focusing on its synthesis, biological properties, and potential therapeutic uses.

Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of Thiadiazole Ring : The initial step involves the cyclization of hydrazinecarbothioamides with appropriate carbonyl compounds to form the thiadiazole ring.
  • Bicyclic Structure Integration : The bicyclo[2.2.1]heptene moiety is introduced through a reaction with suitable alkylating agents.
  • Final Carboxamide Formation : The carboxamide group is introduced through acylation reactions.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

  • Study Findings : A series of thiadiazole compounds were tested against Gram-positive and Gram-negative bacteria using agar diffusion methods, showing promising antibacterial activity particularly against Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

Thiadiazoles have been investigated for their anti-inflammatory effects:

  • Mechanism of Action : These compounds inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Experimental Models : In vivo studies have shown reduced inflammation in models of induced arthritis .

Anticancer Potential

The anticancer properties of thiadiazoles are notable:

  • Cell Line Studies : Compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Anti-apoptotic Activity : A study highlighted the protective effects of thiadiazole derivatives against renal ischemia/reperfusion injury, demonstrating their potential as anti-apoptotic agents .
  • Caspase Inhibition : Certain derivatives showed significant inhibition of caspase activity, indicating their role in programmed cell death pathways .

Comparison with Similar Compounds

Norbornene-Containing Carboxamides

Example: Exo-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (Norbo-7) and its endo isomer (Norbo-8) .

  • Key Differences: Heterocycle: Norbo-7/8 lack the 1,2,3-thiadiazole ring, instead featuring a piperazine-linked norbornene carboxamide. Biological Activity: Norbo-7/8 were designed as serotoninergic ligands, suggesting the norbornene group aids in CNS targeting. The target compound’s thiadiazole may shift activity toward non-neurological targets (e.g., antimicrobial or anticancer).
  • Synthesis : Both use carbodiimide-mediated coupling, similar to the target compound’s likely synthesis pathway .

1,2,3-Thiadiazole Derivatives

Example : N-(4-Methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide (CAS 477890-47-4) .

  • Key Differences: Substituents: The analog has a 4-methylthiadiazole and hydrazinecarboxamide, whereas the target compound features 4-(4-methoxyphenyl) and a norbornene-methylamide.

Thiadiazole and Thiazole Anticancer Agents

Example : 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (IC50 = 1.61 µg/mL against HepG-2) .

  • Key Differences :
    • Core Heterocycle : The analog uses a thiazole-carboxamide, whereas the target compound employs a 1,2,3-thiadiazole.
    • Activity : Thiazole derivatives often show potent anticancer activity, but the thiadiazole’s sulfur and nitrogen arrangement may alter redox properties or kinase inhibition profiles.

Comparison with Analog Syntheses

  • Norbo-7/8: Employ carbodiimide-mediated coupling of norbornene carboxylic acid with amines .
  • 1,3,4-Thiadiazoles : Often synthesized via NaOH-mediated cyclization of thioamides (e.g., ’s 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides) , contrasting with the target’s 1,2,3-thiadiazole.

Electronic and Steric Effects

Compound Substituent (Position 4) Amide Group LogP* Tautomerism
Target Compound 4-Methoxyphenyl Norbornene-methylamide ~3.2 Not observed
CAS 477890-47-4 4-Methyl Hydrazinecarboxamide ~2.8 Possible
Norbo-7 N/A Piperazine-norbornene ~2.5 N/A

*Estimated using fragment-based methods.

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